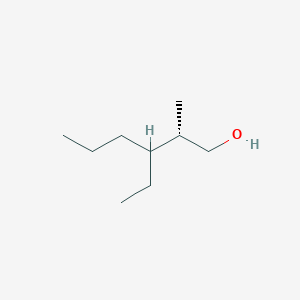

![molecular formula C15H12N4OS3 B2891728 1-(7-Methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 1207016-90-7](/img/structure/B2891728.png)

1-(7-Methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-3-(thiophen-2-ylmethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

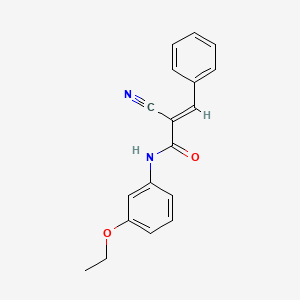

The compound “1-(7-Methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)-3-(thiophen-2-ylmethyl)urea” is a complex organic molecule that contains multiple heterocyclic rings, including two thiazole rings and a thiophene ring . Thiazole is a type of heterocyclic compound that consists of a five-membered C3NS ring. Thiophene is a heterocyclic compound with a five-membered C4S ring.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole and thiophene rings, as well as the urea group. The electron-donating methyl group attached to one of the thiazole rings could potentially influence the electronic properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the heteroatoms (nitrogen, sulfur) in the thiazole and thiophene rings, as well as the urea group. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings and the urea group could impact its solubility, stability, and reactivity .Scientific Research Applications

Synthesis and Chemical Structure

The synthesis of urea derivatives, including those related to the specified compound, typically involves safer and environmentally friendly methodologies. For instance, alternatives to dangerous reagents such as phosgene are used in modern synthetic chemistry to minimize hazardous waste and maximize efficiency. The synthesis of novel 4,5-disubstituted thiazolyl urea derivatives showcases this approach, where safer reagents and cleaner processes are favored (Bigi, Maggi, & Sartori, 2000).

Biological Activity

Urea derivatives, including thiazolyl ureas, exhibit a broad spectrum of biological activities. Novel thiazolyl urea derivatives have been synthesized and shown to possess promising antitumor activities, indicating their potential in medicinal chemistry and drug development (Ling, Xin, Zhong, & Jian‐xin, 2008). Additionally, compounds like thiabendazole and other thiazoles have been studied for their metabolism in mice, revealing insights into their pharmacokinetics and potential toxicological profiles (Mizutani, Yoshida, & Kawazoe, 1994).

Photophysical Properties

Certain derivatives of thiazoles, including those with benzo[b]thiophen-3-yl groups, exhibit thermally irreversible and fatigue-resistant photochromic properties. These compounds have potential applications in materials science, particularly in the development of photoresponsive materials (Uchida, Nakayama, & Irie, 1990).

Material Science Applications

The synthesis of bisazo compounds, including those involving urea derivatives, has been explored for their potential in creating organic photoconductive devices. This research underscores the relevance of these compounds in the development of materials with specific electronic properties, such as xerographic performance (Zhao, Wang, Li, & He, 2008).

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4OS3/c1-8-17-12-11(22-8)5-4-10-13(12)23-15(18-10)19-14(20)16-7-9-3-2-6-21-9/h2-6H,7H2,1H3,(H2,16,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBSMDRFRERXJSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)NCC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

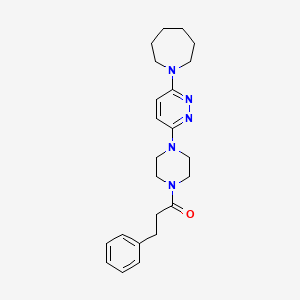

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(6-(methoxymethyl)-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B2891647.png)

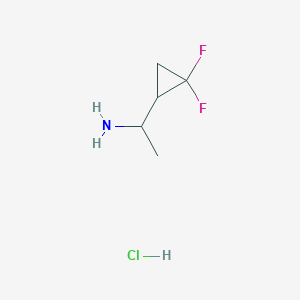

![2-(Methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2891648.png)

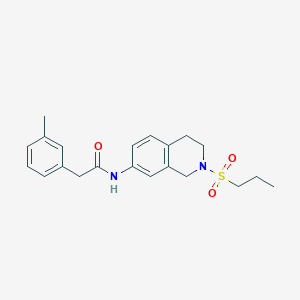

![ethyl 2-(1,6,7-trimethyl-3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2891656.png)

![2-Cyano-N-methyl-N-[[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methyl]pyridine-4-carboxamide](/img/structure/B2891657.png)

![1-(3,4-Dimethoxybenzoyl)-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2891661.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)